Cas no 1891719-90-6 (1-(2,6-difluoro-3-methylphenyl)cyclohexylmethanamine)

1-(2,6-difluoro-3-methylphenyl)cyclohexylmethanamine 化学的及び物理的性質
名前と識別子
-
- 1-(2,6-difluoro-3-methylphenyl)cyclohexylmethanamine
- [1-(2,6-difluoro-3-methylphenyl)cyclohexyl]methanamine
- 1891719-90-6
- EN300-1786560
-
- インチ: 1S/C14H19F2N/c1-10-5-6-11(15)12(13(10)16)14(9-17)7-3-2-4-8-14/h5-6H,2-4,7-9,17H2,1H3
- InChIKey: FNIJKJNRGLBLRY-UHFFFAOYSA-N
- ほほえんだ: FC1C(C)=CC=C(C=1C1(CN)CCCCC1)F
計算された属性
- せいみつぶんしりょう: 239.14855593g/mol
- どういたいしつりょう: 239.14855593g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 251
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
1-(2,6-difluoro-3-methylphenyl)cyclohexylmethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1786560-5.0g |
[1-(2,6-difluoro-3-methylphenyl)cyclohexyl]methanamine |
1891719-90-6 | 5g |
$2816.0 | 2023-06-02 | ||
Enamine | EN300-1786560-0.5g |
[1-(2,6-difluoro-3-methylphenyl)cyclohexyl]methanamine |
1891719-90-6 | 0.5g |
$933.0 | 2023-09-19 | ||
Enamine | EN300-1786560-0.1g |
[1-(2,6-difluoro-3-methylphenyl)cyclohexyl]methanamine |
1891719-90-6 | 0.1g |
$855.0 | 2023-09-19 | ||
Enamine | EN300-1786560-1g |
[1-(2,6-difluoro-3-methylphenyl)cyclohexyl]methanamine |
1891719-90-6 | 1g |
$971.0 | 2023-09-19 | ||
Enamine | EN300-1786560-0.25g |
[1-(2,6-difluoro-3-methylphenyl)cyclohexyl]methanamine |
1891719-90-6 | 0.25g |
$893.0 | 2023-09-19 | ||
Enamine | EN300-1786560-0.05g |
[1-(2,6-difluoro-3-methylphenyl)cyclohexyl]methanamine |
1891719-90-6 | 0.05g |
$816.0 | 2023-09-19 | ||
Enamine | EN300-1786560-2.5g |
[1-(2,6-difluoro-3-methylphenyl)cyclohexyl]methanamine |
1891719-90-6 | 2.5g |
$1903.0 | 2023-09-19 | ||
Enamine | EN300-1786560-1.0g |
[1-(2,6-difluoro-3-methylphenyl)cyclohexyl]methanamine |
1891719-90-6 | 1g |
$971.0 | 2023-06-02 | ||
Enamine | EN300-1786560-10.0g |
[1-(2,6-difluoro-3-methylphenyl)cyclohexyl]methanamine |
1891719-90-6 | 10g |
$4176.0 | 2023-06-02 | ||
Enamine | EN300-1786560-10g |
[1-(2,6-difluoro-3-methylphenyl)cyclohexyl]methanamine |
1891719-90-6 | 10g |
$4176.0 | 2023-09-19 |
1-(2,6-difluoro-3-methylphenyl)cyclohexylmethanamine 関連文献
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
-
Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059
-
Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
-
Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
1-(2,6-difluoro-3-methylphenyl)cyclohexylmethanamineに関する追加情報
Professional Introduction to Compound with CAS No. 1891719-90-6 and Product Name: 1-(2,6-difluoro-3-methylphenyl)cyclohexylmethanamine
The compound identified by the CAS number 1891719-90-6 and the product name 1-(2,6-difluoro-3-methylphenyl)cyclohexylmethanamine represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of both fluoro and methyl substituents on the aromatic ring, combined with a cyclohexylamine side chain, contributes to its distinct chemical properties and biological activities.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated aromatic compounds. The introduction of fluorine atoms into organic molecules often enhances their metabolic stability, bioavailability, and binding affinity to biological targets. The 2,6-difluoro-3-methylphenyl moiety in this compound exemplifies such advantages, making it a valuable scaffold for designing novel therapeutic agents. This structural feature is particularly relevant in the development of small-molecule inhibitors targeting enzymes and receptors involved in various diseases.
One of the most compelling aspects of 1-(2,6-difluoro-3-methylphenyl)cyclohexylmethanamine is its potential role as a precursor in the synthesis of more complex pharmacophores. The cyclohexylamine group provides a flexible and adaptable nitrogen-rich backbone that can be further modified to enhance specific pharmacological properties. Such modifications are crucial in fine-tuning the compound's interactions with biological systems, thereby optimizing its therapeutic efficacy and minimizing side effects.
Recent studies have highlighted the importance of fluorinated aromatic compounds in the development of antiviral and anticancer agents. The electron-withdrawing nature of fluorine atoms can significantly influence the electronic distribution within the molecule, leading to improved binding affinity to biological targets. For instance, fluorine substitution at specific positions on an aromatic ring can enhance the compound's ability to inhibit viral proteases or kinases, which are critical for disease progression. The 1-(2,6-difluoro-3-methylphenyl)cyclohexylmethanamine structure aligns well with these principles, suggesting its utility in such therapeutic contexts.
The cyclohexylmethanamine moiety further contributes to the compound's versatility by providing a chiral center or a site for further functionalization. Chirality is a key factor in many pharmacological applications, as enantiomers of a molecule can exhibit markedly different biological activities. By incorporating a cyclohexyl group, the compound can be tailored to achieve specific stereochemical requirements necessary for optimal pharmacological performance. This flexibility makes it an attractive candidate for further exploration in drug discovery pipelines.
Advances in computational chemistry and molecular modeling have also played a pivotal role in understanding the potential applications of 1-(2,6-difluoro-3-methylphenyl)cyclohexylmethanamine. These tools allow researchers to predict how the compound will interact with various biological targets at an atomic level. Such insights are invaluable in designing experiments aimed at optimizing its pharmacological properties. By leveraging these computational methods, scientists can accelerate the discovery process and identify promising candidates for further development.
The synthesis of this compound involves sophisticated organic transformations that highlight the ingenuity of modern synthetic chemistry. The integration of fluorinated aromatic rings with a cyclohexylamine side chain requires precise control over reaction conditions to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions are often employed to construct the desired molecular framework efficiently. These synthetic strategies not only demonstrate the compound's complexity but also underscore its synthetic accessibility for further derivatization.
In conclusion, 1-(2,6-difluoro-3-methylphenyl)cyclohexylmethanamine represents a promising candidate for pharmaceutical development due to its unique structural features and potential biological activities. The combination of fluoro and methyl substituents on an aromatic ring, coupled with a cyclohexylamine side chain, provides a versatile scaffold for designing novel therapeutic agents. Recent advancements in computational chemistry and synthetic methodologies further enhance its appeal as a starting point for drug discovery efforts aimed at addressing various diseases.
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